N-(1-(3-(4-氯苯基)-1H-吡唑-4-羰基)哌啶-4-基)呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

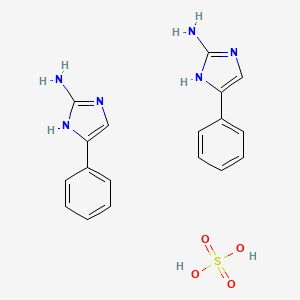

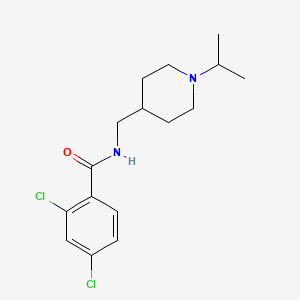

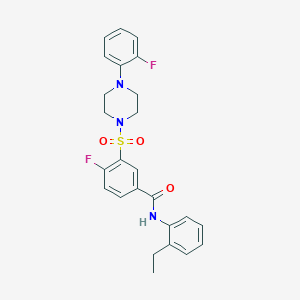

“N-(1-(3-(4-chlorophenyl)-1H-pyrazole-4-carbonyl)piperidin-4-yl)furan-2-carboxamide” is a complex organic compound. It is related to a class of compounds known as fentanyl analogues . Fentanyl analogues are a group of synthetic opioids, many of which have been developed for legitimate medical use, but some have been sold as designer drugs .

Synthesis Analysis

While the exact synthesis process for this specific compound is not detailed in the search results, a general process for similar compounds involves multiple steps . Starting from a base compound (like 4-chlorobenzoic acid), a series of reactions including esterification, hydrazination, salt formation, and cyclization are performed . This results in an intermediate compound, which is then converted into a sulfonyl chloride . A nucleophilic attack by amines on this intermediate gives the final product .科学研究应用

分子相互作用和CB1大麻素受体

与CB1受体的分子相互作用:化合物N-(1-(3-(4-氯苯基)-1H-吡唑-4-羰基)哌啶-4-基)呋喃-2-甲酰胺及其类似物因其对CB1大麻素受体的有效且选择性的拮抗作用而受到研究。利用AM1分子轨道方法的研究揭示了该化合物的不同构象,这有助于其与受体的结合相互作用。该化合物的独特结构特征使其能够作为重要的拮抗剂,为CB1受体配体的药效团模型的开发提供了见解(Shim等人,2002)。

构效关系

构效关系(SAR):对吡唑衍生物作为大麻素受体拮抗剂的构效关系的研究已经确定了对脑大麻素CB1受体的有效且选择性拮抗活性至关重要的关键结构要求。这些包括吡唑环上的特定取代基,这些取代基对于该化合物作为CB1受体拮抗剂的功效至关重要,突出了该化合物在调节大麻素受体活性中的潜在治疗应用(Lan等人,1999)。

合成和放射性配体开发

放射性配体开发:该化合物及其类似物的合成,包括氚化和碘化方法,支持其在放射性配体结合研究中的使用。这些合成方法为探索大麻素受体药理学和开发大麻素受体的新型显像剂提供了有价值的工具,增强了我们对大麻素受体在大脑中的分布和功能的理解(Seltzman等人,2002)。

新型衍生物和生物活性

新型衍生物的合成:对新型吡唑甲酰胺衍生物的合成(包括具有哌嗪部分的衍生物)的研究促进了大麻素受体配体的多样化化学探索。这些研究不仅扩展了大麻素受体拮抗剂的化学空间,还深入了解了它们在研究大麻素受体介导的过程中的潜在生物活性和应用(洪水吕等人,2013)。

安全和危害

Fentanyl analogues, including this compound, are typically potent opioids and can be hazardous if not handled properly . They can cause respiratory depression, which can be fatal. In the United States, the Drug Enforcement Administration has placed the broadly defined class of “Fentanyl-Related Substances” on the list of Schedule I drugs, making it illegal to manufacture, distribute, or possess fentanyl analogs .

属性

IUPAC Name |

N-[1-[5-(4-chlorophenyl)-1H-pyrazole-4-carbonyl]piperidin-4-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O3/c21-14-5-3-13(4-6-14)18-16(12-22-24-18)20(27)25-9-7-15(8-10-25)23-19(26)17-2-1-11-28-17/h1-6,11-12,15H,7-10H2,(H,22,24)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAFFEHMEPJLJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC=CO2)C(=O)C3=C(NN=C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2453334.png)

![N,1-dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2453337.png)

![N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2453342.png)

methanone](/img/structure/B2453345.png)

![2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2453349.png)